1-(3-Aminoazetidin-1-yl)pentan-1-one
Description
1-(3-Aminoazetidin-1-yl)pentan-1-one is a synthetic cathinone derivative characterized by a pentan-1-one backbone substituted with a 3-aminoazetidin-1-yl group. Azetidine, a four-membered secondary amine ring, distinguishes this compound from more common cathinones, which typically feature five-membered (pyrrolidine) or other substituents.
Properties
IUPAC Name |
1-(3-aminoazetidin-1-yl)pentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-2-3-4-8(11)10-5-7(9)6-10/h7H,2-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFSUPSMJDGZRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategies for Azetidine Derivatives
Azetidines, four-membered nitrogen-containing heterocycles, are commonly synthesized through cyclization reactions involving haloalkyl precursors or diols converted to leaving groups, followed by nucleophilic substitution with amines.
Base-mediated cyclization of haloalkyl amines : Primary amines react with haloalkyl compounds (e.g., chlorides, bromides) under basic conditions to form azetidine rings. Microwave-assisted reactions have been reported to improve yields and reaction times significantly.
Bis-triflate mediated cyclization : 1,3-Propanediol derivatives are converted to bis-triflates, which upon reaction with primary amines under basic conditions yield 1,3-disubstituted azetidines in high yields (up to 92%).
These methods provide the azetidine core which can then be further functionalized.
Installation of the Amino Group at the 3-Position of Azetidine
The 3-amino substitution on azetidine rings can be introduced by:
Nucleophilic substitution : Using protected amino groups or amine precursors that can be deprotected after ring formation. Boc-protected amines are commonly used, followed by acid-mediated Boc deprotection to yield free amino groups.
Reductive amination or nitroaldol reactions : Some syntheses use nitroaldol or related methods to introduce nitrogen functionalities stereoselectively at specific positions on cyclic scaffolds.
Attachment of the Pentan-1-one Side Chain
The pentanone moiety at the 1-position of azetidine is typically introduced by:
Acylation reactions : Coupling of the azetidine nitrogen with pentanoyl chloride or pentanoic acid derivatives using coupling agents such as carbonyldiimidazole (CDI) to form the corresponding amide or ketone linkage.
Mitsunobu coupling : In some cases, Mitsunobu reactions enable the coupling of amines with alcohols or acids to form the desired substituted azetidines.
Representative Preparation Procedure (Literature-Based)
While direct literature on 1-(3-Aminoazetidin-1-yl)pentan-1-one is sparse, the following generalized procedure can be inferred from related azetidine syntheses:
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1. | 1,3-Propanediol → bis-triflate (Tf2O, base) | Conversion of diol to bis-triflate intermediate |
| 2. | Bis-triflate + primary amine (e.g., ammonia or protected amine), base, microwave | Cyclization to form 3-substituted azetidine ring |
| 3. | Boc protection of amino group (if needed) | Protect amino group for further functionalization |
| 4. | Coupling with pentanoyl chloride or CDI-activated pentanoic acid | Introduction of pentan-1-one side chain at N-1 position |
| 5. | Acidic deprotection (e.g., 4 M HCl in dioxane) | Removal of Boc protecting group to yield free aminoazetidine ketone |
This approach aligns with the synthetic procedures involving CDI coupling and Boc deprotection described for related amines and azetidine derivatives.
Key Reaction Conditions and Yields
Research Findings and Optimization Notes
Microwave-assisted cyclization significantly enhances reaction rates and yields for azetidine ring formation.
Use of protecting groups such as Boc is crucial to avoid side reactions during acylation steps.
Carbonyldiimidazole (CDI) is preferred for coupling due to its mild conditions and high efficiency.
The choice of solvent (e.g., dichloromethane for coupling, aqueous media for cyclization) impacts reaction kinetics and purity.
Purification is typically achieved by flash chromatography using ethyl acetate/hexanes solvent systems to isolate pure products.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|---|
| Base-mediated cyclization of bis-triflate | 1,3-Propanediol derivatives | Tf2O, primary amine, base | Nucleophilic substitution | High yield, scalable, microwave-assisted | Requires careful handling of triflates |
| CDI-mediated coupling | Azetidine amine, pentanoic acid | CDI, DCM | Acylation | Mild conditions, good yields | Sensitive to moisture |
| Boc protection/deprotection | Aminoazetidine intermediates | Boc2O, HCl in dioxane | Protection/deprotection | Protects amine functionality | Additional synthetic steps |
Chemical Reactions Analysis
1-(3-Aminoazetidin-1-yl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Aminoazetidin-1-yl)pentan-1-one is utilized in various scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic applications, including drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Aminoazetidin-1-yl)pentan-1-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
The following comparison focuses on structural analogs, pharmacological profiles, and regulatory status, inferred from the evidence provided:
Structural Features
| Compound Name | Core Structure | Substituent Group(s) | Ring Size/Type |
|---|---|---|---|
| 1-(3-Aminoazetidin-1-yl)pentan-1-one | Pentan-1-one | 3-Aminoazetidin-1-yl | 4-membered (azetidine) |
| MDPV | Pentan-1-one | Pyrrolidin-1-yl, 1,3-benzodioxol-5-yl | 5-membered (pyrrolidine) |
| α-PVP | Pentan-1-one | Pyrrolidin-1-yl, phenyl | 5-membered (pyrrolidine) |
| N-Ethylpentylone | Pentan-1-one | Ethylamino, 1,3-benzodioxol-5-yl | Linear (ethylamino) |
| 4-MPD | Pentan-1-one | Methylamino, 4-methylphenyl | Linear (methylamino) |
Key Observations :
- The azetidine group in the target compound introduces steric and electronic differences compared to pyrrolidine-based cathinones (e.g., MDPV, α-PVP).
- Primary amino groups (as in 3-aminoazetidine) increase polarity relative to tertiary amines (e.g., pyrrolidine), possibly altering solubility and metabolic pathways .
Pharmacological Activity
| Compound Name | Mechanism of Action | Neurotransmitter Effects | Potency (Relative) |
|---|---|---|---|
| This compound | Inferred dopamine reuptake inhibition | Unknown; likely dopamine/norepinephrine | Unknown |
| MDPV | Dopamine/norepinephrine reuptake inhibitor | Strong DAT/NET inhibition | High |
| N-Ethylpentylone | Dopamine reuptake inhibitor | Selective DAT inhibition, weak SERT | Moderate |
| α-PVP | Dopamine/norepinephrine reuptake inhibitor | Strong DAT/NET inhibition | High |
Key Findings :
- Pyrovalerone derivatives (e.g., MDPV, α-PVP) exhibit potent dopamine/norepinephrine reuptake inhibition due to their pyrrolidine substituents, which optimize transporter binding .
- N-Ethylpentylone shows selectivity for dopamine transporters (DAT) over serotonin transporters (SERT), a profile linked to stimulant rather than entactogenic effects .
- The azetidine group’s smaller size and primary amine may reduce binding affinity to monoamine transporters compared to pyrrolidine-based compounds, though this remains speculative without direct data .
Physicochemical Properties
| Compound Name | Solubility (HCl Salt) | Physical Form (Street Sample) | Stability |
|---|---|---|---|
| This compound | Likely polar, water-soluble | Unknown (no data) | Unknown |
| MDPV | Water-soluble | White crystalline powder (pure); brown (impure) | Stable under inert conditions |
| N-Ethylpentylone | Chloroform-soluble | Crystalline or amorphous powder | Degrades under UV light |
| 4-Cl-α-PVP | Methanol/chloroform-soluble | Brown/yellow amorphous solid | Hygroscopic |
Key Observations :
- The aminoazetidine group’s polarity may enhance water solubility compared to pyrrolidine-based cathinones, which often require organic solvents (e.g., chloroform) for purification .
- MDPV’s hydrochloride salt is water-soluble, facilitating its use in liquid formulations, whereas N-ethylpentylone’s solubility in chloroform aligns with typical clandestine synthesis methods .
Regulatory Status
| Compound Name | Scheduling Status (U.S./UN) | Legal Controls |
|---|---|---|
| This compound | Not explicitly scheduled | Likely unregulated (as of 2024) |
| MDPV | Schedule I (U.S.), Schedule II (UN) | Controlled globally |
| N-Ethylpentylone | Schedule I (U.S.) | Banned in multiple jurisdictions |
| α-PVP | Schedule I (U.S.) | Controlled under analogue laws |
Key Notes:
- The absence of this compound from regulatory lists suggests it may evade current controls, though its structural similarity to scheduled compounds could subject it to analogue laws .
Biological Activity
1-(3-Aminoazetidin-1-yl)pentan-1-one is a compound of interest due to its potential biological activities, particularly in the context of neurological disorders and metabolic diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Profile
- Chemical Name: this compound
- Molecular Formula: C₇H₁₄N₂O
- Molecular Weight: 142.20 g/mol
The biological activity of this compound is primarily linked to its role as an inhibitor of glucosylceramide synthase, an enzyme involved in ganglioside metabolism. Inhibition of this enzyme can lead to reduced levels of harmful gangliosides, which are implicated in various neurodegenerative diseases.
Key Mechanisms:
- Inhibition of Ganglioside Synthesis:
- Protection Against Neuronal Death:
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several case studies have explored the therapeutic potential of compounds similar to this compound, particularly in the context of neurodegenerative diseases:
Case Study 1: Motor Neuron Disease Treatment
A clinical study demonstrated that patients with hereditary spastic paraplegia showed significant improvement when treated with glucosylceramide synthase inhibitors. The study highlighted that these inhibitors could potentially reduce the symptoms associated with lipid accumulation in neurons .
Case Study 2: Lysosomal Storage Disorders
Research involving animal models for lysosomal storage disorders indicated that treatment with glucosylceramide synthase inhibitors led to a marked reduction in ganglioside levels, correlating with improved neurological outcomes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
